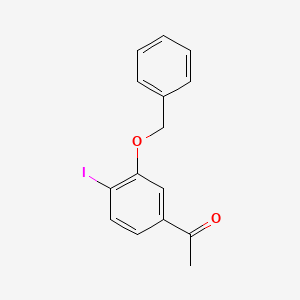
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is a chiral amine compound derived from fluorene. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the amine group.
Chiral Resolution: The compound is then resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chiral resolution and purification processes to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
Fluorenylmethoxycarbonyl chloride: A related compound used in peptide synthesis.
Fluorene: The parent compound from which (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is derived.
Uniqueness
This compound is unique due to its chiral nature and specific reactivity, making it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Formule moléculaire |
C15H16ClN |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
(1S)-1-(9H-fluoren-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8,10H,9,16H2,1H3;1H/t10-;/m0./s1 |
Clé InChI |
QZGPXLNMMWKRSM-PPHPATTJSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
SMILES canonique |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)

![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)






